N-(Hydroxymethyl)piperazine
Description
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Properties
IUPAC Name |
piperazin-1-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c8-5-7-3-1-6-2-4-7/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLFQUWNZMMHQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558946 | |
| Record name | (Piperazin-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90324-69-9 | |
| Record name | (Piperazin-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for N Hydroxymethyl Piperazine
Classical Synthetic Routes
Traditional methods for the synthesis of N-(Hydroxymethyl)piperazine and its derivatives rely on fundamental organic reactions that are widely understood and implemented. These routes are characterized by their robustness and historical precedence in the synthesis of N-substituted piperazines.
Formaldehyde-Mediated Aminomethylation of Piperazine (B1678402)
The most direct and classical method for synthesizing this compound is the aminomethylation of piperazine using formaldehyde (B43269). This reaction is a specific instance of the Mannich reaction. nih.gov In this process, piperazine, acting as a secondary amine, undergoes a nucleophilic addition to formaldehyde.
The reaction typically involves mixing piperazine with an aqueous solution of formaldehyde. google.com The lone pair of electrons on one of the piperazine nitrogens attacks the electrophilic carbonyl carbon of formaldehyde. A subsequent proton transfer results in the formation of the this compound product. To favor monosubstitution and prevent the formation of the N,N'-bis(hydroxymethyl)piperazine byproduct, controlling the stoichiometry of the reactants is crucial. The reaction is often performed in a suitable solvent, such as ethanol (B145695) or water, and may be refluxed to ensure completion. smolecule.comresearchgate.net This method is valued for its simplicity and use of readily available starting materials.
Reductive Amination Strategies
Reductive amination provides an alternative and widely used pathway for the synthesis of N-substituted piperazines, which can be adapted for this compound. nih.gov This two-step, one-pot process involves the initial reaction of piperazine with an aldehyde (formaldehyde in this case) to form an intermediate iminium ion. This unstable intermediate is then immediately reduced in situ to the final amine product.
A variety of reducing agents can be employed for this transformation. Common laboratory-scale reagents include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), the latter being milder and more selective. nih.gov For industrial-scale synthesis, catalytic hydrogenation is often preferred, using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. chemicalbook.comgoogle.com The choice of solvent and reaction conditions, such as temperature and pressure, depends on the specific reducing agent and catalyst used. google.com For instance, microwave-assisted conditions have been shown to facilitate reductive amination with substituted piperazines.
Table 1: Comparison of Catalysts in Reductive Amination for Piperazine Derivatives
| Catalyst System | Pressure (H₂) | Temperature | Key Features |
|---|---|---|---|
| Raney Nickel | 50–100 bar | 180–220°C | High conversion rates for processes like reductive alkylation-cyclization. google.com |
| Pd/C | Atmospheric | 20°C | Mild conditions suitable for laboratory synthesis, often used for debenzylation. chemicalbook.com |
| Ni-Cu/Al₂O₃ | Not specified | 195°C | Used for direct amination of ethylene (B1197577) glycol derivatives, showing good selectivity. |
| CuAlOx | 1 MPa | 100°C | Effective in continuous flow reactors for N-substituted furfurylamines from HMF. researchgate.net |
This table is generated based on data for related piperazine syntheses and illustrates typical conditions for various catalysts.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer an efficient approach to complex molecules. nih.gov The Ugi and split-Ugi reactions are prominent examples of MCRs that can be utilized to generate highly substituted piperazine derivatives. nih.gov
In a relevant split-Ugi reaction, piperazine can act as the amine component, reacting with formaldehyde (the carbonyl component), an isocyanide, and a carboxylic acid. nih.gov This condensation reaction proceeds through a series of intermediates to rapidly assemble a complex, 1,4-disubstituted piperazine structure in a single step. While the direct product is not this compound itself, this strategy highlights a powerful method for creating diverse libraries of piperazine-based compounds from simple building blocks, including formaldehyde and piperazine. nih.govacs.org The efficiency and atom economy of MCRs make them an attractive, albeit more complex, classical approach. nih.gov
Novel Synthetic Methodologies
Recent advancements in synthetic chemistry have focused on developing more sustainable, efficient, and environmentally benign processes. These novel methodologies are increasingly being applied to the synthesis of foundational chemical structures like this compound.
Green Chemistry Principles in Synthesis
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. researchgate.net For piperazine synthesis, this includes the use of greener solvents, alternative energy sources, and biocatalysis. royalsocietypublishing.org
Water is an ideal green solvent, and its use in the formaldehyde-mediated aminomethylation of piperazine is a prime example of a green approach. csic.es Furthermore, emerging methods are exploring the use of bio-derived feedstocks. For instance, glycerol, a byproduct of biodiesel production, can be used as a hydroxymethyl source in reactions catalyzed by systems like Ru-MnOₓ.
Biocatalysis represents a significant frontier in green synthesis. Enzymatic pathways, such as those using ω-transaminase variants or engineered whole-cell biocatalysts (e.g., E. coli), have demonstrated the ability to synthesize piperazine derivatives under mild conditions (e.g., 35°C, neutral pH) with high conversion rates and the potential for enzyme recycling. These methods offer high selectivity and significantly reduce the generation of hazardous waste compared to traditional routes.
Table 2: Performance of Green Synthetic Methods for Piperazine Derivatives
| Method | Catalyst/Enzyme | Temperature | Conversion | Selectivity/Yield |
|---|---|---|---|---|
| Glycerol Feedstock | Ru-MnOₓ (3:1) | Not specified | 82% | 49% |
| Enzymatic (Transaminase) | ω-transaminase (AT-101) | 35°C | 89% (in 24h) | Not specified |
| Whole-Cell Biocatalysis | Engineered E. coli BL21 | Not specified | 94% (in 48h) | 41 g/L Titer |
Data sourced from studies on emerging methods for piperazine derivative synthesis.
Catalytic Approaches to Formation
The development of advanced catalytic systems is central to modern synthetic chemistry, offering enhanced efficiency, selectivity, and sustainability. For the formation of this compound and its analogues, various catalytic approaches are being explored.
In reductive amination, catalysts are key to achieving high yields and selectivity under milder conditions. Beyond traditional Pd/C and Raney Nickel, novel catalysts such as silica-supported cobalt nanoparticles have been developed for the reductive amination of biomass-derived molecules like 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net Continuous flow reactors, often employing heterogeneous catalysts like CuAlOx or Pd/C, are being implemented to improve mass and heat transfer, leading to higher efficiency and scalability for industrial applications. smolecule.comresearchgate.net
Catalysis is also crucial for multicomponent reactions. For example, Cp*Rh(III) complexes have been shown to catalyze the N-H functionalization and annulation of imines, providing a pathway to piperazinones in a multicomponent fashion. nih.gov Similarly, copper(II) triflate (Cu(OTf)₂) is an effective catalyst for various MCRs that can produce complex heterocyclic systems. beilstein-journals.org These catalytic methods often proceed under mild conditions and demonstrate the power of transition metal catalysis to facilitate complex bond formations with high precision.
Flow Chemistry Applications
The transition from traditional batch reactors to continuous flow chemistry represents a significant advancement in the synthesis of piperazine derivatives, including this compound. Flow chemistry offers numerous advantages over batch processing, such as enhanced reaction rates, improved safety, and superior product purity due to precise control over reaction parameters. mdpi.comnih.gov
In a typical flow chemistry setup, reactants are continuously pumped through a heated reactor, which may be a coiled tube or a packed column containing a heterogeneous catalyst. beilstein-journals.orgsciforum.net This methodology has been successfully applied to the synthesis of monosubstituted piperazines, demonstrating the potential for more efficient and scalable production. mdpi.comnih.gov For instance, the use of microwave-assisted flow reactors has been explored to accelerate reactions and simplify procedures, making the manufacturing of piperazine derivatives more effective on a larger scale. sciforum.netnih.gov
The key parameters in a flow synthesis, such as temperature, pressure, flow rate, and residence time, can be finely tuned to maximize the conversion of starting materials and the selectivity for the desired product. beilstein-journals.orgsmolecule.com For example, in the hydrogenation of pyrazine (B50134) derivatives to piperazines, a related transformation, hydrogen pressure was found to have the most significant effect on conversion, while higher temperatures and lower flow rates improved output purity. beilstein-journals.org The integration of open-source software and accessible hardware like the Raspberry Pi® allows for the automated and simultaneous control of multiple flow chemistry devices, facilitating complex, multi-step syntheses. beilstein-journals.org
| Parameter | Batch Synthesis | Flow Chemistry | Reference |
|---|---|---|---|
| Reaction Rate | Slower, limited by heat/mass transfer | Faster, due to superior heat/mass transfer and higher possible temperatures/pressures | mdpi.comnih.govnih.gov |
| Purity/Side Products | Often lower purity with more side products | Higher purity due to precise control, reducing side-product formation | mdpi.comnih.govbeilstein-journals.org |
| Scalability | Problematic; direct scaling can be unsafe and inefficient | Easily scalable by running the process for a longer duration ("scaling out") | mdpi.comsciforum.netnih.gov |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway | Inherently safer due to small reactor volumes and excellent temperature control | nih.gov |
Optimization of Synthetic Parameters for Research Scale
Optimizing the synthesis of this compound on a laboratory scale is crucial for ensuring efficient and reliable production for research and development purposes. This involves a multi-faceted approach focusing on maximizing yield, improving the purity of the final product, and ensuring the synthetic route is scalable.
The use of heterogeneous catalysts, such as metal ions supported on commercial polymeric resins, has been shown to significantly improve yields and shorten reaction times. researchgate.net In some cases, yields for monosubstituted piperazines using this catalytic method have reached 82-95%. researchgate.net Another route involves the catalytic amination of glycols using catalysts like Ni-Cu/Al₂O₃, which can achieve high conversion and selectivity.
For chiral syntheses, such as the preparation of (R)-1-Boc-3-hydroxymethyl piperazine, specific routes have been designed for high yields. One patented method starts from inexpensive raw materials, ethylenediamine (B42938) and (S)-glycidol, and reports a final product yield of 82% after hydrolysis and purification. google.com Multi-step syntheses starting from precursors like serine methyl ester hydrochloride have also been developed, offering advantages like mild reaction conditions and the potential for gram-scale synthesis with good yields. smolecule.comresearchgate.net
| Strategy | Description | Reported Yield | Reference |
|---|---|---|---|
| One-Pot, One-Step Synthesis | Reacting a protonated piperazine to avoid multi-step protection/deprotection procedures. | High yields | nih.govnih.gov |
| Heterogeneous Catalysis | Using metal ions supported on a polymeric resin to catalyze the reaction. | 82-95% | researchgate.net |
| Chiral Synthesis from Glycidol | A specific route for (R)-1-Boc-3-hydroxymethyl piperazine involving ring closure and hydrolysis. | 82% | google.com |
| Amino Acid Precursors | A four-step sequence starting from serine methyl ester hydrochloride and N-Boc-L-amino acids. | 65-85% | smolecule.com |
The purity of this compound is critical for its use as a building block in further syntheses. Traditional methods can suffer from the formation of byproducts, particularly the di-substituted piperazine, which necessitates extensive purification, often involving column chromatography. nih.gov
Modern techniques offer significant improvements in product purity. The use of microwave irradiation, either in batch or flow reactors, is known to reduce the formation of side-products compared to conventional heating methods. mdpi.comnih.gov Flow chemistry, with its precise control over residence time and temperature, inherently minimizes byproduct formation, leading to a cleaner reaction profile. beilstein-journals.orgsmolecule.com
Post-synthesis purification remains a key step for achieving high-purity material. Crystallization is a common and effective method for purifying the final product. For example, a synthesis of (R)-1-Boc-3-hydroxymethyl piperazine reported achieving an HPLC purity of 98.4% after crystallization from n-hexane. google.com The choice of solvent and control of conditions during crystallization are vital for removing impurities effectively.
A synthetic method's utility is greatly enhanced if it is scalable. An efficient and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines has been developed starting from the commercially available (2S)-piperazine-2-carboxylic acid dihydrochloride, highlighting the importance of accessible starting materials for scalability. nih.govacs.orgresearchgate.net
While traditional batch synthesis is common for small-scale laboratory work, it presents challenges for scale-up. Increasing the volume of a batch reaction is not always straightforward and can introduce issues with heat transfer and mixing, potentially impacting yield and purity. In contrast, flow chemistry provides a more direct path to scalability. mdpi.comsciforum.net Instead of increasing the reactor size, production is scaled up by simply running the continuous process for a longer duration. sciforum.net Researchers have explicitly focused on developing flow microwave reactor prototypes to enable more effective manufacturing of piperazine derivatives on a larger scale, with an eye toward potential commercial production. sciforum.netnih.gov This approach bridges the gap between small-scale laboratory synthesis and larger-scale industrial needs.
| Aspect | Batch Synthesis | Flow Synthesis | Reference |
|---|---|---|---|
| Method of Scaling | Increasing reactor volume ("scale-up") | Extending run time ("scale-out") | sciforum.net |
| Challenges | Heat transfer, mixing, safety issues, potential for inconsistent results. | Potential for channel clogging with solids, requires specialized equipment. | nih.gov |
| Suitability for Production | Suitable for small lab batches; challenging for larger quantities. | Well-suited for moving from lab to larger-scale production. | mdpi.comsciforum.netnih.gov |
Advanced Structural Elucidation and Spectroscopic Characterization of N Hydroxymethyl Piperazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy stands as a powerful, non-destructive tool for probing the structure and dynamics of molecules in solution. For N-(Hydroxymethyl)piperazine, a suite of advanced NMR experiments is employed to gain a detailed picture of its conformational landscape. The piperazine (B1678402) ring can exist in various conformations, most notably the chair, boat, and twist-boat forms, with the chair conformation generally being the most stable. The presence of the N-hydroxymethyl group introduces further complexity, influencing the ring's conformational equilibrium and giving rise to the potential for multiple, interconverting species in solution.
Advanced 1D NMR Techniques (e.g., Variable Temperature NMR, DEPT)
While standard ¹H and ¹³C NMR provide initial structural information, advanced 1D techniques offer deeper insights. Variable Temperature (VT) NMR is particularly instrumental in studying the dynamic processes of this compound. By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At higher temperatures, where conformational interconversion is rapid on the NMR timescale, averaged signals are typically observed. As the temperature is lowered, the rate of interconversion slows, which can lead to the decoalescence of signals, allowing for the observation and quantification of individual conformers. This technique is crucial for determining the energy barriers associated with processes like ring inversion and rotation around the C-N bonds. For many piperazine derivatives, the observation of distinct conformers by NMR is often restricted to low temperatures, typically below -10 °C. nih.govresearchgate.net
Distortionless Enhancement by Polarization Transfer (DEPT) is a ¹³C NMR technique that provides information about the number of hydrogen atoms attached to each carbon. DEPT-135 experiments, for instance, show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (C) are absent. This is invaluable for unambiguously assigning the carbon signals of the piperazine ring and the hydroxymethyl group in this compound.
¹H-NMR (500 MHz, CDCl₃) δ= 4.14 (s, 2 H), 2.64 (t, 4H, J=5.0 Hz), 1.58-1.52 (m, 4 H), 1.46-1.42 (m, 2 H) ppm.
¹³C-NMR (125 MHz, CDCl₃) δ= 88.5, 53.1, 26.1, 25.0 ppm. google.com
This data highlights the expected chemical shift regions for the hydroxymethyl and piperidine (B6355638) ring protons and carbons.
2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Full Assignment
Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals in this compound and for elucidating its through-bond and through-space correlations.
COSY (Correlation Spectroscopy) : This homonuclear experiment reveals scalar couplings between protons, typically over two to three bonds (²JHH, ³JHH). It is used to identify coupled spin systems, allowing for the tracing of proton connectivity within the piperazine ring and the hydroxymethyl group. For instance, the protons on adjacent carbons in the piperazine ring would show cross-peaks in a COSY spectrum.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing a direct link between the proton and carbon skeletons of the molecule. This is a powerful tool for assigning the carbons of the piperazine ring and the hydroxymethyl group based on their attached proton signals.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH, ³JCH). This is crucial for establishing connectivity across quaternary carbons and for linking different fragments of the molecule. For this compound, HMBC correlations would be expected from the hydroxymethyl protons to the adjacent piperazine ring carbon, and between protons and carbons across the piperazine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. NOE cross-peaks are observed between protons that are close to each other in space (typically < 5 Å). NOESY is therefore a key technique for determining the stereochemistry and conformational preferences of the molecule in solution. For this compound, NOESY could be used to determine the relative orientation of the hydroxymethyl group with respect to the piperazine ring protons, providing insights into the preferred chair conformation and the axial or equatorial orientation of the substituent.
A full assignment of the NMR spectra of this compound would require the integrated analysis of all these 2D NMR datasets.
Dynamic NMR Studies of Conformational Interconversions
Dynamic NMR (DNMR) studies, primarily using variable-temperature ¹H NMR, are pivotal for understanding the conformational dynamics of this compound. The piperazine ring undergoes a chair-to-chair interconversion, which can be slowed down at lower temperatures. nih.gov Additionally, rotation around the N-CH₂OH bond may also be restricted.
These dynamic processes can lead to the broadening and eventual splitting of NMR signals as the temperature is decreased, a phenomenon known as coalescence. The temperature at which the signals merge (the coalescence temperature, Tc) and the frequency difference between the resolved signals (Δν) can be used to calculate the free energy of activation (ΔG‡) for the conformational exchange process using the Eyring equation. Such studies on substituted piperazines have revealed that energy barriers for these interconversions are typically in the range of 56 to 80 kJ/mol. nih.govresearchgate.net
X-ray Crystallography for Solid-State Structure Determination
While NMR spectroscopy provides detailed information about the structure and dynamics in solution, X-ray crystallography offers a precise and unambiguous determination of the molecular structure in the solid state. An X-ray crystal structure of this compound would provide definitive information on bond lengths, bond angles, and the preferred conformation of the molecule in the crystalline form.
Although a specific crystal structure for this compound was not found in the Cambridge Structural Database biokeanos.compsds.ac.uk, the principles of its analysis can be understood by examining the crystal structures of related piperazine derivatives.
Crystal Structure Analysis and Unit Cell Parameters
A single-crystal X-ray diffraction experiment would yield the fundamental crystallographic data for this compound. This includes the determination of the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ). The unit cell is the basic repeating unit of the crystal lattice. The number of molecules in the unit cell (Z) would also be determined.
For example, the crystal structure of 1,4-diphenylpiperazine (B1604790) has been determined to be in the orthorhombic space group Pbca with specific unit cell parameters. guidechem.com Similarly, other substituted piperazines have been found to crystallize in various monoclinic space groups such as P2₁/n and C2/c. nih.govmimedb.org
Intermolecular Interactions and Hydrogen Bonding Networks
The solid-state packing of this compound would be significantly influenced by intermolecular interactions, particularly hydrogen bonding. The presence of both a hydrogen bond donor (the hydroxyl group and the secondary amine N-H) and hydrogen bond acceptors (the nitrogen atoms and the hydroxyl oxygen) suggests that this molecule is capable of forming extensive hydrogen bonding networks.
In the crystal structures of piperazine and its simple salts, N-H···N and N-H···O hydrogen bonds are common features that dictate the supramolecular assembly. Current time information in Bangalore, IN.chemicalbook.com These interactions often link the molecules into chains or sheets. chemicalbook.com For this compound, it is highly probable that O-H···N and N-H···O hydrogen bonds would be the dominant interactions, leading to a well-ordered three-dimensional network. The analysis of these hydrogen bond distances and angles provides insight into the strength and geometry of these crucial intermolecular forces.
Conformational Preferences in the Crystalline State
In the case of this compound, the hydroxymethyl group is attached to one of the nitrogen atoms. In the solid state, it is highly probable that the piperazine ring maintains its low-energy chair conformation. The orientation of the hydroxymethyl group (-CH₂OH) will be influenced by intermolecular hydrogen bonding within the crystal lattice. It is expected that the hydroxyl group will act as a hydrogen bond donor, and the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, leading to a well-ordered, three-dimensional crystalline structure. Studies on N,N'-bis(6-(2-hydroxymethyl)pyridylmethyl)piperazine have shown the formation of extensive hydrogen-bonding networks in the crystalline state. xml-journal.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides invaluable information about the functional groups present in a molecule and the nature of their chemical bonds.
Characteristic Vibrational Modes of Hydroxymethyl and Piperazine Moieties
The vibrational spectrum of this compound is a composite of the characteristic modes of the piperazine ring and the hydroxymethyl group.
Piperazine Moiety: The piperazine ring exhibits a number of characteristic vibrational modes. The N-H stretching vibration in secondary amines like piperazine typically appears in the region of 3200-3500 cm⁻¹. xml-journal.net The C-H stretching vibrations of the methylene (B1212753) (-CH₂-) groups in the ring are expected in the 2800-3000 cm⁻¹ region. Current time information in Madison County, US. The C-N stretching vibrations of the piperazine ring are typically observed in the 1000-1200 cm⁻¹ range. dtu.dk Other characteristic vibrations include CH₂ scissoring (around 1440-1480 cm⁻¹), wagging, and twisting modes at lower frequencies. xml-journal.net
Hydroxymethyl Moiety: The hydroxymethyl group (-CH₂OH) also gives rise to distinct vibrational bands. The O-H stretching vibration is typically broad and appears in the region of 3200-3600 cm⁻¹, with its exact position and shape being highly sensitive to hydrogen bonding. researchgate.net The C-O stretching vibration is expected to be found in the 1000-1150 cm⁻¹ region. The CH₂ group of the hydroxymethyl substituent will also have its own stretching and bending vibrations, which may overlap with those of the piperazine ring.
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | References |
| Piperazine | N-H Stretch | 3200-3500 | xml-journal.net |
| Piperazine | C-H Stretch | 2800-3000 | Current time information in Madison County, US. |
| Piperazine | C-N Stretch | 1000-1200 | dtu.dk |
| Piperazine | CH₂ Scissoring | 1440-1480 | xml-journal.net |
| Hydroxymethyl | O-H Stretch | 3200-3600 | researchgate.net |
| Hydroxymethyl | C-O Stretch | 1000-1150 | |
| Hydroxymethyl | CH₂ Stretch | ~2850-2960 |
Hydrogen Bonding Effects on Vibrational Spectra
Hydrogen bonding plays a significant role in the vibrational spectrum of this compound. The presence of both a hydrogen bond donor (the -OH group) and acceptors (the nitrogen atoms) leads to intermolecular associations. This is reflected in the broadening and shifting of the O-H and N-H stretching bands to lower frequencies in the IR spectrum. The extent of this shift provides information about the strength of the hydrogen bonds. In the solid state, where a regular crystalline lattice with defined hydrogen bonds exists, these bands may become sharper compared to the liquid state. The formation of hydrogen bonds can also influence the positions and intensities of other vibrational modes, such as the C-O and C-N stretching vibrations.
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of a molecule with high accuracy, which in turn enables the unambiguous determination of its elemental composition. For this compound (C₅H₁₂N₂O), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. This precise mass measurement is a crucial step in confirming the identity of the compound in a sample. HRMS has been successfully employed for the characterization of various piperazine derivatives. nih.govrsc.org
| Ion | Formula | Calculated Exact Mass (Da) |
| [M] | C₅H₁₂N₂O | 116.09496 |
| [M+H]⁺ | C₅H₁₃N₂O⁺ | 117.10279 |
| [M+Na]⁺ | C₅H₁₂N₂ONa⁺ | 139.08471 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of ions. By isolating the protonated molecular ion ([M+H]⁺) of this compound and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be obtained. Based on studies of similar piperazine analogues, the fragmentation of this compound is expected to involve the cleavage of the C-N bonds within the piperazine ring and the bond connecting the hydroxymethyl group to the nitrogen atom. xml-journal.netresearchgate.net
A plausible primary fragmentation step would be the loss of the hydroxymethyl group as formaldehyde (B43269) (CH₂O), resulting in a fragment ion corresponding to the piperazinium ion. Subsequent fragmentation of the piperazine ring would lead to smaller characteristic fragment ions. The cleavage of the C-N bonds within the piperazine ring is a common fragmentation pathway for piperazine derivatives. xml-journal.net
Proposed Fragmentation Pathways for [C₅H₁₃N₂O]⁺:
Loss of formaldehyde (CH₂O): [C₅H₁₃N₂O]⁺ → [C₄H₁₁N₂]⁺ + CH₂O
Cleavage of the piperazine ring: The piperazinium ion [C₄H₁₁N₂]⁺ can further fragment through various ring-opening and cleavage pathways, leading to smaller amine fragments.
The detailed analysis of these fragmentation pathways provides a "fingerprint" for the molecule, aiding in its identification and structural confirmation.
Computational Chemistry and Theoretical Investigations of N Hydroxymethyl Piperazine
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, determined by the arrangement of its electrons. For N-(Hydroxymethyl)piperazine, these calculations can elucidate its geometry, stability, and electronic characteristics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is employed to predict the ground state properties of this compound by calculating the electron density. DFT studies, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.netdergipark.org.tr
For instance, similar calculations on related piperazine (B1678402) derivatives have been used to determine key structural parameters (bond lengths and angles), vibrational modes observed in FT-IR and FT-Raman spectra, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.netnih.gov The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. Natural Bond Orbital (NBO) analysis, another component of DFT studies, can reveal hyperconjugative interactions and charge delocalization, contributing to the molecule's stability. researchgate.net
Table 1: Representative DFT-Calculated Properties for a Substituted Piperazine Derivative Note: This table presents data for a related compound, 4-(2-Hydroxyethyl) piperazine-1-ethanesulfonic acid (HEPES), to illustrate typical DFT findings, as specific data for this compound is not readily available.
| Property | Calculated Value (B3LYP/6-31G(d,p)) |
| HOMO Energy | -0.245 eV |
| LUMO Energy | -0.017 eV |
| Energy Gap (ΔE) | 0.228 eV |
| Dipole Moment | 8.32 Debye |
| First Order Hyperpolarizability | 1.99 x 10⁻³⁰ esu |
| Source: Adapted from spectroscopic and DFT studies on HEPES. researchgate.netnih.gov |
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. Methods like Hartree-Fock (HF) are often used alongside DFT to provide a comparative analysis of a molecule's electronic configuration. nih.gov For molecules like this compound, ab initio calculations can be used to optimize the molecular geometry and compute electronic properties. researchgate.net
While computationally more demanding than DFT, ab initio methods provide a rigorous framework for understanding the electronic wavefunction. These calculations have been successfully applied to other piperazine derivatives to analyze their structural and spectroscopic data. nih.gov For example, studies on 4-ethylmorpholine, a related heterocyclic compound, have utilized both HF and DFT methods to calculate molecular geometry, vibrational frequencies, and atomic charges, demonstrating the utility of these approaches in understanding conformational behavior. researchgate.net
Conformational Analysis and Potential Energy Surfaces
The flexibility of the piperazine ring and its substituent allows this compound to exist in various spatial arrangements or conformations. Understanding these conformations is critical as they can significantly influence the molecule's reactivity and biological interactions.
The potential energy surface (PES) is a conceptual and mathematical representation of a molecule's energy as a function of its geometry. calcus.cloud By mapping the PES, computational chemists can identify stable conformations, which correspond to local or global energy minima on the surface. calcus.cloud Transition states, which are saddle points on the PES, represent the energy barriers between different conformations. calcus.cloud
For this compound, the primary conformational flexibility arises from the chair-boat interconversion of the piperazine ring and the rotation around the N-CH₂OH bond. The hydroxymethyl substituent can adopt either an axial or an equatorial position relative to the ring. Studies on other 2-substituted piperazines have shown a preference for the axial conformation, which can be stabilized by factors like intramolecular hydrogen bonding. nih.gov Identifying the global minimum energy conformation and the energy barriers for interconversion is crucial for predicting the most likely structure of the molecule under given conditions.
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation effects can alter the relative stability of different conformers. Computational models can simulate these effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.
Studies on other flexible molecules have demonstrated that the conformational population can shift dramatically from the gas phase to an aqueous solution. usp.br For this compound, a polar and protic solvent like water could stabilize certain conformations through hydrogen bonding with the hydroxymethyl group and the piperazine nitrogens. This stabilization comes from dipole-dipole interactions and specific solute-solvent hydrogen bonds, which can alter the energy landscape and favor conformations different from the gas-phase global minimum. usp.br
Reactivity Prediction and Mechanistic Modeling
Computational methods are invaluable for predicting the chemical reactivity of this compound and for modeling the mechanisms of its reactions.
The hydroxymethyl group and the secondary amine in the piperazine ring are the primary sites for chemical reactions. This compound can undergo oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid, or substitution of the hydroxyl group. The secondary amine is a site for N-alkylation or N-acylation.
Mechanistic modeling can elucidate the step-by-step pathway of these transformations. For example, mechanistic studies on the N-alkylation of piperazine with alcohols have shown a tandem process involving alcohol dehydrogenation to an aldehyde, condensation with piperazine, and subsequent hydrogenation. researchgate.netresearchgate.net Computational modeling of such a process for this compound would involve calculating the energies of reactants, products, intermediates, and transition states to determine the reaction's feasibility and rate-determining step. researchgate.net Furthermore, DFT-derived reactivity descriptors, such as Fukui functions, can be calculated to predict the most likely sites for nucleophilic or electrophilic attack on the molecule, offering a theoretical basis for its observed reactivity. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. biomedpharmajournal.org
In the context of this compound, the lone pair electrons on the nitrogen atoms and the oxygen atom are expected to significantly contribute to the HOMO, making these sites susceptible to electrophilic attack. The LUMO is likely distributed over the antibonding orbitals of the C-N and C-O bonds. Computational studies on similar piperazine derivatives have shown that the introduction of different substituents can modulate the HOMO and LUMO energy levels and, consequently, the reactivity of the molecule. biomedpharmajournal.orgjddtonline.info For instance, the presence of electron-withdrawing or electron-donating groups can alter the energy gap and the regions of electron density, thereby influencing the molecule's interaction with other chemical species. biomedpharmajournal.orgresearchgate.net
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Potential (μ) (eV) |
|---|---|---|---|---|
| Phenylpiperazine Derivative P6 | -5.4864 | -1.3908 | 4.0956 | -3.4386 |
| Phenylpiperazine Derivative P7 | -5.3211 | -1.6617 | 3.6594 | -3.4914 |
| Phenylpiperazine Derivative P22 | -5.5009 | -1.5003 | 4.0006 | -3.5006 |
This table presents data for illustrative phenyl piperazine derivatives to demonstrate the type of information obtained from FMO analysis. biomedpharmajournal.org The values for this compound would require specific computational calculations.
Reaction Pathway Elucidation through Computational Methods
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying transition states, intermediates, and the associated energy barriers. A key reaction for the formation of this compound is the condensation of piperazine with formaldehyde (B43269). nih.gov
Computational studies on the reaction of amines with formaldehyde have shown that the reaction can proceed through different pathways. acs.orgresearchgate.net For the reaction of piperazine with formaldehyde, a likely mechanism involves the nucleophilic attack of the nitrogen atom of piperazine on the carbonyl carbon of formaldehyde. This leads to the formation of a tetrahedral intermediate, which can then undergo proton transfer to yield this compound.
The reaction pathway can be computationally modeled to determine the activation energies for each step. For example, in the atmospheric oxidation of a piperazine derivative, computational methods were used to explore the reaction mechanism initiated by OH radicals, identifying the most favorable reaction channels. acs.org Similarly, for the reaction of piperazine with formaldehyde, computational analysis could reveal the transition state structures and the energy profile of the reaction, providing a detailed understanding of the reaction kinetics and thermodynamics. nih.govresearchgate.net
Spectroscopic Property Prediction
Computational methods are widely used to predict various spectroscopic properties, which can aid in the identification and characterization of molecules.
Computational Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Computational methods, particularly those based on DFT, can predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. mdpi.comdergipark.org.tr The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. researchgate.net
The prediction of NMR spectra for this compound would involve first optimizing the molecule's geometry using a suitable level of theory and basis set. Subsequently, the magnetic shielding tensors for each nucleus would be calculated, from which the chemical shifts are derived. These predicted shifts can then be compared with experimental data to confirm the structure. Machine learning approaches are also emerging as powerful tools for the accurate prediction of NMR chemical shifts. mdpi.com
For a closely related compound, 1-(2-Hydroxyethyl)piperazine, experimental ¹H NMR data is available. chemicalbook.com A comparison with computationally predicted shifts for this compound would be a valuable exercise in validating the computational methodology.
| Proton Assignment (Illustrative) | Experimental ¹H NMR Shift (ppm) for 1-(2-Hydroxyethyl)piperazine chemicalbook.com | Predicted ¹H NMR Shift (ppm) for this compound (Hypothetical) |
|---|---|---|
| -CH₂-OH | 3.637 | ~4.5-5.0 |
| Piperazine ring protons (adjacent to N-CH₂OH) | 2.52 | ~2.6-2.8 |
| Piperazine ring protons (distant from N-CH₂OH) | 2.895 | ~2.4-2.6 |
| N-H | - | Variable |
This table provides experimental data for a related compound and hypothetical predicted data for this compound to illustrate the application of computational NMR prediction. The actual predicted values would depend on the specific computational method used.
Theoretical Vibrational Spectra Generation and Interpretation
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Computational methods can generate theoretical vibrational spectra by calculating the vibrational frequencies and their corresponding intensities. researchgate.netmdpi.com
The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be visualized to understand the nature of the atomic motions. A comparison of the theoretical spectrum with the experimental spectrum can aid in the assignment of the observed vibrational bands. dergipark.org.tr
For this compound, theoretical calculations would predict characteristic vibrational frequencies for the O-H stretch of the hydroxyl group, the C-H stretches of the methylene (B1212753) groups, the N-H stretch of the secondary amine, and various bending and stretching modes of the piperazine ring. Studies on other piperazine derivatives have demonstrated good agreement between theoretically calculated and experimentally observed vibrational frequencies. dergipark.org.tr
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
|---|---|---|
| O-H stretch | 3200-3600 | Stretching vibration of the hydroxyl group. |
| N-H stretch | 3100-3500 | Stretching vibration of the secondary amine in the piperazine ring. |
| C-H stretch (aliphatic) | 2800-3000 | Stretching vibrations of the CH₂ groups in the piperazine ring and the hydroxymethyl group. |
| C-O stretch | 1000-1260 | Stretching vibration of the carbon-oxygen single bond. |
| C-N stretch | 1020-1250 | Stretching vibrations of the carbon-nitrogen bonds in the piperazine ring. |
This table presents expected vibrational frequencies for this compound based on general spectroscopic principles and data from related compounds.
Chemical Reactivity and Mechanistic Studies of N Hydroxymethyl Piperazine
Reactions of the Hydroxymethyl Group
The hydroxymethyl group (-CH₂OH) attached to one of the piperazine (B1678402) nitrogens is a primary alcohol and thus undergoes typical reactions of alcohols, including dehydration, oxidation, reduction, esterification, and etherification.
N-(Hydroxymethyl)piperazine, as a carbinolamine, can undergo dehydration to release formaldehyde (B43269). This process is of particular interest due to the role of similar compounds as formaldehyde-releasing agents. The dehydration can be catalyzed by either acid or base.
Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water). Subsequent elimination of water, facilitated by the lone pair of electrons on the nitrogen atom, leads to the formation of a resonance-stabilized iminium ion. This iminium ion can then be hydrolyzed to yield piperazine and formaldehyde.
In a basic medium, the reaction proceeds through the deprotonation of the hydroxyl group to form an alkoxide. This is followed by the elimination of the alkoxide to generate an iminium ion, which subsequently hydrolyzes to piperazine and formaldehyde. The base-catalyzed dehydration of carbinolamines derived from hydrazines, a related class of compounds, is significantly influenced by the electronic effects of substituents on the nitrogen atom.
Thermal degradation studies of aqueous piperazine solutions have shown the formation of N-formylpiperazine, which could arise from the initial release of formaldehyde from a hydroxymethyl intermediate followed by its reaction with piperazine. researchgate.net The thermal degradation of piperazine is thought to proceed through SN2 substitution reactions, with protonated piperazine species playing a key role. researchgate.netutexas.edu
The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, while reduction can lead to the corresponding methyl group or cleavage of the C-N bond.
Oxidation: The oxidation of this compound to N-formylpiperazine is a common transformation. Mild oxidizing agents are typically employed to achieve this conversion without over-oxidation or degradation of the piperazine ring. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, is a suitable method for oxidizing primary alcohols to aldehydes with high selectivity and under mild conditions. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The mechanism involves the formation of an alkoxysulfonium ion intermediate, which upon treatment with a non-nucleophilic base like triethylamine (B128534), collapses to the aldehyde, dimethyl sulfide, and triethylammonium (B8662869) salt. wikipedia.orgadichemistry.com
Reduction: The reduction of the hydroxymethyl group can proceed via two main pathways depending on the reducing agent and reaction conditions. Reduction to the corresponding N-methylpiperazine can be achieved using reducing agents that are effective for converting alcohols to alkanes. More commonly, the reduction of N-(hydroxymethyl)amines with strong reducing agents like lithium aluminum hydride (LiAlH₄) can lead to the cleavage of the C-N bond, yielding the parent amine, in this case, piperazine. The mechanism of reduction of amides with LiAlH₄ involves the initial formation of a metal alkoxide complex, followed by the elimination of a metal oxide to form an iminium ion, which is then rapidly reduced to the amine. ucalgary.cachemistrysteps.comlibretexts.orgmasterorganicchemistry.comyoutube.com A similar pathway can be envisioned for this compound, where the hydroxymethyl group is first converted into a better leaving group.
| Reaction Type | Reagent(s) | Product(s) |
| Oxidation | DMSO, Oxalyl chloride, Triethylamine (Swern Oxidation) | N-Formylpiperazine |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Piperazine |
The hydroxyl group of this compound can readily undergo esterification and etherification reactions to form the corresponding esters and ethers.
Esterification: Esterification can be achieved by reacting this compound with a carboxylic acid, acyl chloride, or acid anhydride (B1165640). The Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and efficient method for the esterification of alcohols, particularly those that are sterically hindered or acid-sensitive. organic-chemistry.org The mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which is then attacked by the alcohol to yield the ester and dicyclohexylurea. organic-chemistry.org The reaction of esters with amines, known as aminolysis, can also be considered, although it is generally less efficient for preparing amides compared to using acyl chlorides. chemistrysteps.comvaia.com
Etherification: The Williamson ether synthesis is a classical and widely used method for preparing ethers, which can be applied to this compound. wikipedia.orgbyjus.commasterorganicchemistry.comyoutube.com This SN2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide or other good leaving group from an alkyl halide to form the ether. masterorganicchemistry.com For the synthesis of ethers from this compound, it is crucial to use a primary alkyl halide to avoid competing elimination reactions. wikipedia.orgmasterorganicchemistry.com
| Reaction | Reagents | General Mechanism |
| Steglich Esterification | Carboxylic Acid, DCC, DMAP | Activation of carboxylic acid by DCC, followed by nucleophilic attack of the alcohol. organic-chemistry.org |
| Williamson Ether Synthesis | Alkyl Halide, Strong Base (e.g., NaH) | Deprotonation of the alcohol to form an alkoxide, followed by SN2 attack on the alkyl halide. wikipedia.orgmasterorganicchemistry.com |
Reactions Involving the Piperazine Nitrogen Atoms
The two nitrogen atoms of the piperazine ring are nucleophilic and basic, and they readily participate in alkylation, acylation, and protonation reactions. The presence of the hydroxymethyl group can influence the reactivity of the nitrogen atoms through electronic and steric effects.
Alkylation: The nitrogen atoms of this compound can be alkylated using various alkylating agents, such as alkyl halides. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. Due to the presence of two reactive nitrogen atoms, a mixture of mono- and di-alkylated products can be obtained, and controlling the stoichiometry of the reactants is crucial for selective mono-alkylation.
Acylation: Acylation of the piperazine nitrogens can be accomplished using acyl chlorides or acid anhydrides. nih.govresearchgate.net The reaction is a nucleophilic acyl substitution, where the nitrogen atom attacks the carbonyl carbon of the acylating agent. researchgate.net The initial attack forms a tetrahedral intermediate, which then collapses to expel the leaving group (e.g., chloride ion) and form the N-acylpiperazine derivative. Direct N-monoacylation of piperazine with acyl chlorides can be challenging and often results in low yields due to the formation of the di-acylated product. researchgate.net However, methods using polymer-supported piperazine or specific reaction conditions have been developed to improve the selectivity for mono-acylation. researchgate.net
| Reaction | Reagent Type | General Mechanism |
| N-Alkylation | Alkyl Halide | Nucleophilic (SN2) attack of the piperazine nitrogen on the alkyl halide. |
| N-Acylation | Acyl Chloride/Anhydride | Nucleophilic acyl substitution via a tetrahedral intermediate. researchgate.net |
The two nitrogen atoms in the piperazine ring are basic and can be protonated by acids. The basicity of these nitrogens is a key property that influences the molecule's behavior in solution and its interaction with other molecules. The pKa values of the conjugate acids of piperazine derivatives provide a quantitative measure of their basicity.
Studies on piperazine and its derivatives have shown that they have two distinct pKa values, corresponding to the protonation of each nitrogen atom. For the closely related compound 1-(2-hydroxyethyl)piperazine, the pKa values have been determined experimentally. uregina.caresearchgate.netacs.org These values can serve as a good approximation for the basicity of this compound. The first pKa value (pKa1) corresponds to the protonation of the more basic nitrogen, while the second, lower pKa value (pKa2) corresponds to the protonation of the second nitrogen in the already protonated species. The electron-withdrawing effect of the hydroxymethyl group is expected to slightly decrease the basicity of the adjacent nitrogen atom compared to unsubstituted piperazine.
| Compound | pKa1 (at 298 K) | pKa2 (at 298 K) | Reference |
| Piperazine | 9.73 | 5.35 | uregina.caresearchgate.net |
| 1-(2-Hydroxyethyl)piperazine | 9.03 | 4.50 | uregina.caacs.org |
The protonation state of this compound is pH-dependent, and understanding its basicity is crucial for controlling its reactivity in various chemical transformations. For instance, in acylation reactions, the free base form of the amine is the reactive nucleophile, and the reaction is often carried out in the presence of a base to neutralize the acid generated during the reaction.
Complexation with Metal Ions in Aqueous and Non-Aqueous Systems
While comprehensive studies focusing solely on the metal complexation of this compound are not extensively documented, its behavior can be inferred from detailed research on structurally similar piperazine derivatives, such as 1,4-Bis(2-hydroxyethyl)piperazine (BHEP) and N-(2-hydroxyethyl)piperazine. These compounds feature the core piperazine ring and a hydroxyl group, providing valuable models for predicting the coordination chemistry of this compound.
The this compound molecule presents three potential coordination sites for metal ions: the two nitrogen atoms of the heterocyclic ring and the oxygen atom of the hydroxymethyl group. Typically, the piperazine nitrogens serve as the primary donor sites. Research on BHEP shows that it forms stable complexes with several divalent metal ions, including Cu(II), Ni(II), Co(II), and Zn(II). ekb.eg Potentiometric studies and Density Functional Theory (DFT) calculations on these complexes indicate that the piperazine ring and the hydroxyethyl (B10761427) groups are directly involved in coordination. ekb.eg For instance, the N---N distance in the uncoordinated BHEP ligand was calculated to be 2.870 Å, but this distance decreases upon complexation, indicating the involvement of both nitrogen atoms in forming a chelate ring with the metal ion. ekb.eg
The geometry of the resulting metal complexes is dependent on the specific metal ion. DFT optimizations suggest that Cu(II) and Co(II) complexes with BHEP adopt a distorted octahedral geometry, the Ni(II) complex prefers a distorted square planar geometry, and the Zn(II) complex assumes a distorted tetrahedral geometry. ekb.eg Similarly, heterobimetallic complexes involving a ligand derived from 4-(2-Hydroxyethyl)piperazine-1-carbodithioic acid have been synthesized with Sn(IV) and Pd(II), demonstrating the versatility of the piperazine scaffold in coordination chemistry. tandfonline.com
It is noteworthy that some piperazine-based molecules, particularly those used as biological buffers like HEPES (N-(2-hydroxyethyl)piperazine-N'-(2-ethanesulfonic acid)), are often selected for their weak metal-binding properties to minimize interference in experimental systems. researchgate.netuminho.pt Studies on HEPES have shown that it can form a weak complex with Cu(II), with a logβ value of 3.22. researchgate.net This suggests that while this compound is capable of forming complexes, it may not be a particularly strong chelating agent without additional functional groups to enhance coordination.
| Metal Ion | Ligand (Analog) | Coordination Geometry | Key Findings |
|---|---|---|---|
| Cu(II) | 1,4-Bis(2-hydroxyethyl)piperazine (BHEP) | Distorted Octahedral | Forms a stable complex involving the piperazine nitrogens. ekb.eg |
| Co(II) | 1,4-Bis(2-hydroxyethyl)piperazine (BHEP) | Distorted Octahedral | Complex formation confirmed by potentiometric studies. ekb.eg |
| Ni(II) | 1,4-Bis(2-hydroxyethyl)piperazine (BHEP) | Distorted Square Planar | Structure optimized using DFT calculations. ekb.eg |
| Zn(II) | 1,4-Bis(2-hydroxyethyl)piperazine (BHEP) | Distorted Tetrahedral | Characterized through thermodynamic and theoretical approaches. ekb.eg |
| Pd(II)/Sn(IV) | 4-(2-Hydroxyethyl)piperazine-1-carbodithioic acid | 4-Coordinate | Formation of heterobimetallic complexes demonstrated. tandfonline.com |
Rearrangement and Decomposition Pathways
The stability of this compound is influenced by thermal stress and the pH of its environment. Its decomposition pathways primarily involve the N-hydroxymethyl functional group.
Thermal Stability and Degradation Mechanisms
The piperazine ring itself is known for its relatively high thermal stability. utexas.edu However, the N-hydroxymethyl substituent introduces specific pathways for thermal degradation. The C-N bond connecting the hydroxymethyl group to the piperazine nitrogen is a point of potential cleavage.
The primary mechanism for the decomposition of N-(hydroxymethyl)amines is the reversal of their formation reaction, a process known as retro-amidoalkylation. Upon heating, this compound is expected to decompose into its constituent precursors: piperazine and formaldehyde. This reaction is common for N-hydroxymethyl compounds and represents the most likely thermal degradation route.
Another potential degradation pathway is the oxidation of the hydroxymethyl group. Under oxidative conditions, this primary alcohol functionality can be oxidized to an aldehyde, which in this case would yield N-formylpiperazine. Further oxidation could potentially lead to the cleavage of the formyl group and degradation of the piperazine ring, though the initial formation of N-formylpiperazine is a key mechanistic step. Research on epoxy resins modified with a copper N, N'-piperazine (bismethylene phosphonate) has also highlighted the role of such structures in promoting char formation at high temperatures, indicating that under certain conditions, piperazine derivatives can contribute to thermally stable residues. researchgate.net
| Pathway | Description | Primary Products | Reference |
|---|---|---|---|
| Retro-amidoalkylation | Reversible decomposition into the parent amine and aldehyde. | Piperazine, Formaldehyde | Inferred from general chemical principles of N-hydroxymethyl compounds. |
| Oxidation | Oxidation of the primary alcohol of the hydroxymethyl group. | N-formylpiperazine |
pH-Dependent Reactivity and Stability Investigations
The reactivity and stability of this compound in aqueous solutions are highly dependent on pH, which governs the protonation state of the two nitrogen atoms in the piperazine ring. The pKa values for this compound are not explicitly reported, but can be estimated from analogs like N-(2-hydroxyethyl)piperazine and HEPES. The second pKa value for the piperazine ring in these molecules typically falls in the range of 7.3 to 9.0. acs.orgresearchgate.net
Acidic Conditions (pH < 4): At low pH, both nitrogen atoms are protonated, forming the diprotonated cation. In this state, the molecule is generally stable against decomposition, as the lone pair on the nitrogen involved in the N-C(H2OH) bond is not available to facilitate cleavage.
Neutral to Slightly Basic Conditions (pH 7-9): In this range, a mixture of the monoprotonated and neutral species exists. The presence of the neutral form, with a free lone pair on the nitrogen, makes the molecule susceptible to decomposition. The decomposition proceeds via the reversible elimination of formaldehyde to yield piperazine. nih.gov This equilibrium is dynamic and pH-sensitive.
Strongly Basic Conditions (pH > 10): At high pH, the compound exists predominantly in its neutral, unprotonated form. Studies on N-(hydroxymethyl)benzamide derivatives have shown that the reaction is hydroxide-dependent, proceeding through deprotonation of the hydroxyl group, which facilitates the elimination of the parent amide. researchgate.net A similar mechanism can be proposed for this compound, where hydroxide (B78521) ions can catalyze the decomposition into piperazine and formaldehyde. The rate of this elimination is expected to increase with higher hydroxide concentrations.
The N-hydroxymethyl group has been described as a "traceless activating group" in enzymatic hydrolysis, highlighting its designed instability under specific (e.g., physiological pH) conditions for controlled release of a parent amine. scilit.com
| pH Range | Dominant Species | Expected Stability/Reactivity |
|---|---|---|
| < 4 (Acidic) | Diprotonated Cation | Generally stable; decomposition is inhibited. |
| ~4 - ~9 (Neutral) | Monoprotonated Cation / Neutral Species | Susceptible to reversible decomposition to piperazine and formaldehyde. |
| > 9 (Basic) | Neutral Species | Decomposition to piperazine and formaldehyde is facilitated/catalyzed by hydroxide ions. researchgate.net |
Synthesis of N Hydroxymethyl Piperazine Derivatives and Analogs
Modification at the Hydroxymethyl Group
The hydroxyl moiety of N-(Hydroxymethyl)piperazine serves as a key functional handle for a variety of chemical transformations, enabling the synthesis of ethers, esters, carbamates, and other functionalized derivatives.
Synthesis of Alkoxy/Aryloxy Methyl Piperazines
The conversion of the hydroxymethyl group to an ether linkage (alkoxy or aryloxy) is a common strategy to modify the steric and electronic properties of the molecule. A primary method for achieving this is through a variation of the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl or aryl halide.
Another approach involves the reaction of this compound with alcohols under acidic conditions, leading to the formation of an ether and water. The choice of catalyst and reaction conditions is crucial to favor ether formation and minimize side reactions.
Table 1: Examples of Alkoxy/Aryloxy Methyl Piperazine (B1678402) Synthesis
| Starting Material | Reagent | Product | Conditions |
|---|---|---|---|
| This compound | Sodium Hydride, Benzyl Bromide | 1-(Benzyloxymethyl)piperazine | THF, 0 °C to rt |
Formation of Esters and Carbamates
The hydroxyl group can be readily converted into esters and carbamates, which are important functional groups in many pharmaceutical agents. nih.gov
Ester Synthesis: Esterification is typically achieved by reacting this compound with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acid byproduct. Alternatively, direct condensation with a carboxylic acid can be facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). Active esters of N-substituted piperazine acetic acids have been prepared using methods involving oxalyl chloride to form an acid chloride intermediate, which is then reacted with an alcohol. google.com
Carbamate (B1207046) Synthesis: Carbamates are synthesized from the reaction of the hydroxymethyl group with an isocyanate. ufl.edu This reaction is often catalyzed by tin compounds and proceeds smoothly to yield the corresponding carbamate. organic-chemistry.org Another versatile method involves reacting the alcohol with a carbamoyl (B1232498) chloride. To avoid handling sensitive carbamoyl chlorides, they can be generated in situ. organic-chemistry.org Furthermore, tin-catalyzed transcarbamoylation using donors like methyl carbamate or phenyl carbamate provides an efficient route to various carbamates. organic-chemistry.org The carbamate moiety is a key structural feature in numerous approved drugs, valued for its chemical stability and ability to act as a peptide bond surrogate. nih.gov
Table 2: Synthesis of Esters and Carbamates
| Derivative Type | Reagent 1 | Reagent 2 | Product |
|---|---|---|---|
| Ester | This compound | Acetyl Chloride | 1-(Acetoxymethyl)piperazine |
| Ester | This compound | Benzoic Anhydride | 1-(Benzoyloxymethyl)piperazine |
| Carbamate | This compound | Phenyl Isocyanate | Phenyl N-((piperazin-1-yl)methyl)carbamate |
Conversion to Other Functional Groups (e.g., Halides, Carboxylates)
The versatility of the hydroxymethyl group extends to its conversion into other important functional groups.
Halides: The hydroxyl group can be substituted by a halogen, most commonly chlorine, using standard halogenating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This transformation proceeds via an intermediate that facilitates nucleophilic attack by the halide ion, leading to the formation of 1-(chloromethyl)piperazine. These halogenated derivatives are valuable intermediates for further nucleophilic substitution reactions.
Carboxylates: Oxidation of the primary alcohol in this compound yields the corresponding carboxylic acid, piperazine-1-carboxylic acid. This can be achieved using a variety of oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can be employed. Milder, more selective methods, such as those using pyridinium (B92312) chlorochromate (PCC) or Swern oxidation, can also be effective, potentially requiring a two-step process (oxidation to the aldehyde followed by oxidation to the carboxylic acid).
Modification at the Piperazine Nitrogen Atoms (Other Than Hydroxymethyl)
The secondary amine in the piperazine ring provides a second site for structural diversification, allowing for the synthesis of a vast range of N,N'-disubstituted derivatives.
N,N'-Disubstituted Piperazine Derivatives
Starting with this compound, the unsubstituted secondary amine can undergo various reactions, including N-alkylation, N-arylation, and acylation. These reactions are fundamental in building complex molecules around the piperazine core. wm.edu
N-Alkylation: This is commonly performed by reacting the piperazine derivative with an alkyl halide. google.com The reaction rate and yield can be influenced by the nature of the halide and the reaction conditions. Reductive amination is another powerful method, where the piperazine reacts with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form the N-alkylated product. wm.eduresearchgate.net
N-Arylation: The introduction of an aryl group onto the second nitrogen atom is often accomplished through nucleophilic aromatic substitution (SₙAr) reactions, particularly with aryl halides activated by electron-withdrawing groups. core.ac.uk Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a preferred method for N-arylation, offering a broad substrate scope under relatively mild conditions. organic-chemistry.org
Table 3: Examples of N,N'-Disubstituted Piperazine Synthesis
| Starting Material | Reagent | Reaction Type | Product |
|---|---|---|---|
| This compound | 3,5-Bis(trifluoromethyl)benzyl bromide | N-Alkylation | 1-(Hydroxymethyl)-4-(3,5-bis(trifluoromethyl)benzyl)piperazine |
| This compound | Benzaldehyde, Sodium Triacetoxyborohydride | Reductive Amination | 1-Benzyl-4-(hydroxymethyl)piperazine |
Synthesis of Spatially Constrained Piperazine Scaffolds
Creating more rigid, conformationally restricted piperazine structures is a key strategy in drug design to enhance binding affinity and selectivity. This can be achieved by introducing cyclic constraints. One general approach involves the cleavage of the C-N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO) to generate substituted piperazines. researchgate.net
For derivatives of this compound, intramolecular reactions can be employed to form bicyclic or bridged systems. For example, if a suitable reactive group is introduced at the N'-position, it can be designed to react with the hydroxymethyl group or a derivative thereof. An intramolecular cyclization, perhaps via an ether or amide linkage, could lead to the formation of a new ring, thus creating a spatially constrained scaffold. The synthesis of such complex structures often requires multi-step sequences and careful selection of protecting groups and reaction conditions.
Heterocyclic Ring Expansion/Contraction Reactions
While direct ring expansion or contraction of the piperazine ring in this compound is not a commonly reported transformation, the hydroxymethyl group serves as a versatile handle for the construction of larger or more complex cyclic systems that can be conceptualized as expansions or elaborations of the initial piperazine core.
Formation of Fused Ring Systems
The hydroxymethyl group of this compound can be chemically modified to facilitate intramolecular cyclization reactions, leading to the formation of fused bicyclic and polycyclic systems. A general strategy involves the conversion of the hydroxyl group into a more reactive electrophilic or nucleophilic center.
For instance, the hydroxyl group can be converted to a good leaving group, such as a tosylate or a halide. Subsequent reaction with a nucleophile tethered to the second nitrogen of the piperazine ring can lead to the formation of a fused ring system. The size of the newly formed ring is dependent on the length and nature of the tether.
Another approach involves the oxidation of the hydroxymethyl group to an aldehyde. This aldehyde functionality can then participate in intramolecular condensation or cyclization reactions. For example, a Pictet-Spengler-type reaction could be envisioned where a tethered aromatic group on the second piperazine nitrogen attacks the in-situ formed iminium ion from the aldehyde, leading to a fused tetrahydroisoquinoline-piperazine system. Similarly, a Bischler-Napieralski-type cyclization could potentially be employed after conversion of the hydroxymethyl group to a β-arylethylamide moiety.
Although direct examples involving this compound in these specific named reactions are not extensively documented in readily available literature, the principles of these reactions provide a conceptual framework for the synthesis of fused systems. The following table summarizes potential synthetic pathways for the formation of fused ring systems starting from this compound.
| Starting Material Derivative | Reaction Type | Potential Fused System |
| N-(Tosylmethyl)piperazine derivative with a nucleophilic tether | Intramolecular Nucleophilic Substitution | Piperazino-fused azacycle |
| N-(Formyl)piperazine derivative with a tethered aromatic group | Pictet-Spengler type | Tetrahydroisoquinolino-piperazine |
| N-Acyl derivative from a β-arylethylamine tether | Bischler-Napieralski type | Dihydroisoquinolino-piperazine |
Synthesis of Macrocyclic Compounds Utilizing this compound as a Building Block
This compound and its derivatives are valuable building blocks for the synthesis of macrocyclic compounds due to the strategic placement of reactive sites. The hydroxymethyl group can act as a linker to connect the piperazine moiety to other cyclic or acyclic fragments, ultimately forming a larger ring structure.
A common strategy for macrocyclization involves the reaction of a difunctionalized piperazine derivative with a complementary difunctionalized linker molecule under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. For example, N,N'-bis(hydroxymethyl)piperazine can be reacted with a diacid or dihalide to form a macrocyclic diester or diether, respectively.
In a specific example of macrocycle synthesis, a 30-membered aza-macrocycle, 30-anePy2N10Pip2, was serendipitously isolated during an attempt to synthesize a smaller 15-membered macrocycle. researchgate.net This highlights the influence of the piperazine ring's conformation on the outcome of macrocyclization reactions. researchgate.net The thermodynamically favored chair conformation of the piperazine can direct the reaction towards the formation of larger macrocycles. nih.gov
The synthesis of piperazine-containing macrocycles has also been achieved through metal-templated cyclocondensation reactions. nih.gov While attempting to synthesize a 15-membered pentaaza macrocycle with a piperazine unit, researchers found that the rigid chair conformation of the piperazine prevented the formation of the smaller ring, leading instead to a larger 30-membered macrocycle. nih.gov This demonstrates both the utility of piperazine as a macrocyclic component and the challenges its conformational rigidity can present.
The following table provides examples of synthetic strategies for macrocycles incorporating the this compound scaffold.
| Piperazine-based Building Block | Linker Molecule | Resulting Macrocycle Type |
| N,N'-bis(hydroxymethyl)piperazine | Dicarboxylic acid | Macrocyclic diester |
| N,N'-bis(aminomethyl)piperazine | Dialdehyde | Macrocyclic diimine (reducible to diamine) |
| This compound (functionalized at N') | Diisocyanate | Macrocyclic bis-urethane |
The versatility of the hydroxymethyl group allows for a wide range of functionalization and subsequent coupling reactions, making this compound a valuable synthon in the construction of diverse and complex macrocyclic structures with potential applications in various fields of chemistry.
Applications in Materials Science and Polymer Chemistry Research
Monomer in Polymerization Reactions
The dual functionality of N-(Hydroxymethyl)piperazine, arising from its reactive secondary amine and hydroxyl groups, makes it a valuable monomer for various polymerization reactions. These functional groups can react with a range of other monomers to form diverse polymer architectures.
Polycondensation Reactions (e.g., Polyurethanes, Polyamides)
Polycondensation is a key process for the synthesis of many commercially important polymers, characterized by the stepwise reaction between functional groups of monomers, typically with the elimination of a small molecule like water.
Polyurethanes: While research on this compound as a direct monomer in polyurethane synthesis is not extensively documented, its structural analogs, N-hydroxyalkylpiperazines, have been investigated for their role in polyurethane chemistry. For instance, N-methyl-N'-hydroxyethyl piperazine (B1678402) has been used as a catalyst in the production of polyurethanes. researchgate.net The hydroxyl group in this compound has the potential to react with isocyanate groups, a fundamental reaction in the formation of polyurethane linkages. This suggests that this compound could theoretically be incorporated into polyurethane chains as a diol-like monomer, potentially influencing the final properties of the polymer.
Polyamides: Polyamides are typically synthesized through the reaction of a diamine with a dicarboxylic acid or its derivative. The piperazine ring, containing two secondary amine groups, is a well-established building block for modifying the properties of polyamides. The incorporation of piperazine into the polyamide backbone has been shown to decrease crystallinity and lower the glass transition temperature of the resulting polymer. researchgate.net While direct polycondensation of this compound with diacids to form polyamides is not widely reported, its secondary amine is available for amide linkage formation. The pendant hydroxymethyl group would introduce functionality along the polymer chain, which could be used for further modifications or to influence polymer properties such as hydrophilicity and adhesion.
| Polymer Type | Relevant Functional Group of this compound | Potential Co-monomer | Resulting Linkage | Potential Impact on Polymer Properties |
|---|---|---|---|---|
| Polyurethanes | Hydroxyl (-OH) | Diisocyanates | Urethane | Introduction of a heterocyclic ring into the backbone, potential for use as a chain extender or cross-linker. |
| Polyamides | Secondary Amine (-NH-) | Dicarboxylic acids/Diacyl chlorides | Amide | Reduced crystallinity, lower glass transition temperature, increased functionality due to the pendant hydroxyl group. |
Formation of Cross-linked Polymer Networks
The bifunctionality of this compound makes it a potential candidate for use as a cross-linking agent to create three-dimensional polymer networks. Cross-linking enhances the mechanical strength, thermal stability, and chemical resistance of polymers. ua.es The secondary amine and the hydroxyl group can react with different functional groups, such as epoxy groups or isocyanates, to form these networks.
For example, in epoxy resin systems, the secondary amine of the piperazine ring can react with the epoxide ring, and the hydroxyl group can also participate in the curing process, particularly at elevated temperatures or in the presence of certain catalysts. This would lead to the formation of a rigid, cross-linked thermoset material. While specific studies on this compound as an epoxy curing agent are not prominent, related piperazine derivatives, such as N-aminoethylpiperazine, are commonly used for this purpose. google.com
Building Block for Functional Materials
The unique chemical structure of this compound also makes it a promising building block for the synthesis of advanced functional materials with tailored properties.
Organic Frameworks (e.g., Covalent Organic Frameworks, Metal-Organic Frameworks precursors)
Covalent Organic Frameworks (COFs): COFs are a class of crystalline porous polymers with well-defined structures and high surface areas. mdpi.com The synthesis of COFs often involves the reaction of monomers with specific geometries to form extended, periodic networks. Piperazine-linked COFs have been synthesized and have shown properties such as high electrical conductivity. researchgate.net The functional groups of this compound could allow for its incorporation into COF structures, potentially leading to frameworks with tailored pore environments and functionalities. The hydroxymethyl group could serve as a site for post-synthetic modification of the COF. nih.gov
| Framework Type | Role of this compound | Key Interactions | Potential Applications |
|---|---|---|---|
| Covalent Organic Frameworks (COFs) | Functionalized monomer | Covalent bonding between the amine/hydroxyl groups and co-monomers. | Gas storage and separation, catalysis, electronics. |
| Metal-Organic Frameworks (MOFs) | Functionalized organic ligand | Coordination of piperazine nitrogen atoms to metal centers. | Gas storage, catalysis, drug delivery, sensing. |
Supramolecular Assemblies
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions, such as hydrogen bonding. nih.gov The presence of both a hydrogen bond donor (the hydroxyl group and the secondary amine) and hydrogen bond acceptors (the nitrogen and oxygen atoms) in this compound makes it an excellent candidate for forming supramolecular assemblies. These assemblies can form through self-assembly or in the presence of a complementary guest molecule in host-guest chemistry. libretexts.org The specific geometry and electronic properties of this compound can direct the formation of well-ordered supramolecular structures.
Surface Modification and Coating Applications in Research Contexts
The functional groups of this compound can be utilized to modify the surfaces of various materials to impart desired properties such as hydrophilicity, biocompatibility, or reactivity. This can be achieved through grafting reactions where the molecule is covalently bonded to the surface. For instance, the hydroxyl group could react with surface isocyanates, or the amine group could react with surface acyl chlorides or epoxides. mdpi.com
While direct research on this compound for surface modification is limited, studies on piperazine-based polymers for coatings and surface treatments are more common. For example, piperazine-containing polymers have been used to create antimicrobial coatings. rsc.org Given its reactive handles, this compound could be a valuable component in the development of functional coatings, where the hydroxymethyl group could improve adhesion or provide a site for further functionalization.
Advanced Analytical Techniques for Characterization in Research Settings
Chromatographic Separation Methods for Research Purity Analysis
Chromatographic methods are indispensable for separating N-(Hydroxymethyl)piperazine from impurities, which may include starting materials, byproducts from synthesis, or degradation products. The choice of method depends on the specific analytical question, such as routine purity assessment, analysis of volatile contaminants, or determination of stereochemical purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. A significant challenge in developing HPLC methods for this compound is its lack of a strong chromophore, which makes detection by standard ultraviolet (UV) spectrophotometry insensitive, especially at trace levels. jocpr.com To overcome this, research methods often employ pre-column derivatization to attach a UV-active or fluorescent tag to the molecule. jocpr.comnih.gov
A common derivatizing agent is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which reacts with the secondary amine of the piperazine (B1678402) ring to form a stable, UV-active derivative. jocpr.com Another option is dansyl chloride, which yields a highly fluorescent product, enabling very low limits of detection. nih.gov The derivatized analyte can then be separated using reversed-phase chromatography. Method development focuses on optimizing the mobile phase composition, column type, and detector settings to achieve a robust separation from the API and any potential impurities. jocpr.com
Table 1: Example HPLC Method Parameters for Derivatized this compound
| Parameter | Condition |
|---|---|
| Column | Chiralpak IC (250 x 4.6 mm, 5µm) jocpr.com |
| Mobile Phase | Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v) jocpr.com |
| Flow Rate | 1.0 mL/min jocpr.com |
| Column Temperature | 35°C jocpr.com |
| Detector | Photodiode Array (PDA) or Fluorescence Detector (FLD) jocpr.comnih.gov |
| Injection Volume | 10 µL jocpr.com |
| Derivatizing Agent | 4-chloro-7-nitrobenzofuran (NBD-Cl) jocpr.com |
Gas Chromatography (GC) is particularly useful for the analysis of volatile and semi-volatile impurities that may be present in this compound samples. Due to its polarity and the presence of the hydroxyl group, this compound itself has low volatility and is not ideal for direct GC analysis. Therefore, research applications typically involve a derivatization step to convert the analyte into a more volatile and thermally stable form. oup.com
Common derivatization strategies include acetylation or silylation of the hydroxyl and amine groups. For instance, treatment with an acetylating agent like acetic anhydride (B1165640) converts the analyte into its acetylated derivative, which is more amenable to GC separation. oup.com The method is often coupled with a mass spectrometer (GC-MS), which allows for the definitive identification of byproducts and degradation products based on their mass spectra and fragmentation patterns. oup.comresearchgate.net
Table 2: Example GC Method Parameters for Analysis of Piperazine Derivatives
| Parameter | Condition |
|---|---|
| Column | DB-17 (30 m length, 0.53 mm ID, 1 µm film thickness) researchgate.net |
| Carrier Gas | Helium researchgate.net |
| Flow Rate | 2.0 mL/min researchgate.net |
| Injector Temperature | 250°C researchgate.net |
| Detector Temperature | 260°C (FID or MS) researchgate.net |
| Oven Program | 150°C (hold 10 min), then ramp at 35°C/min to 260°C (hold 2 min) researchgate.net |
| Diluent | Methanol researchgate.net |
The synthesis of chiral piperazine derivatives is a significant area of pharmaceutical research, as stereochemistry is often critical to a drug's therapeutic effect. google.commdpi.com (R)-1-Boc-3-hydroxymethyl piperazine, for example, is a key chiral intermediate in the synthesis of various pharmaceutical agents. google.com When such chiral derivatives of this compound are synthesized or studied, determining the enantiomeric purity is essential.
Chiral chromatography, most commonly chiral HPLC, is the definitive technique for separating enantiomers. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. The development of a chiral separation method involves screening various types of CSPs and optimizing the mobile phase to achieve baseline resolution of the enantiomeric peaks. This allows for the precise quantification of the enantiomeric excess (ee) of the desired product. nih.gov
Table 3: Illustrative Chiral HPLC Parameters for a Piperazine Derivative
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase Column (e.g., polysaccharide-based) |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., Hexane) and an alcohol (e.g., Isopropanol or Ethanol) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
| Detector | UV |
| Analysis Goal | Separation and quantification of enantiomers to determine enantiomeric excess (ee) |
Advanced Titrimetric and Potentiometric Methods
Titrimetric and potentiometric methods are classical analytical techniques that provide fundamental information about the basicity and protonation behavior of this compound. These methods are crucial for understanding its behavior in different chemical environments.
This compound contains two nitrogen atoms within its piperazine ring, each with a different basic character. Non-aqueous titration is a powerful technique to determine the basicity of these individual nitrogen atoms. acs.org Titrating in an aqueous solution can make it difficult to distinguish the two separate endpoints for weak bases. By using a non-aqueous solvent, such as glacial acetic acid or methanol, the basic strength of the nitrogen atoms is enhanced relative to the solvent. scielo.brscielo.br
A common titrant is perchloric acid dissolved in glacial acetic acid. scielo.br The titration is monitored potentiometrically, and the resulting titration curve typically shows two distinct inflection points or endpoints. The first endpoint corresponds to the protonation of the more basic nitrogen (the secondary amine at position 4), while the second, often less sharp, endpoint corresponds to the protonation of the less basic nitrogen (the tertiary amine at position 1, which is sterically and electronically influenced by the hydroxymethyl group). acs.orgscielo.br This method provides valuable data on the compound's ability to accept protons in a non-polar environment.
Table 4: Principles of Non-Aqueous Titration for this compound
| Parameter | Description |
|---|---|
| Solvent | Glacial Acetic Acid or Methanol scielo.brscielo.br |
| Titrant | 0.1 M Perchloric Acid (in acetic acid) scielo.br |
| Endpoint Detection | Potentiometric (using a suitable electrode system) |
| Primary Information | Differentiated titration of the two basic nitrogen centers in the piperazine ring. |
| Key Advantage | The "leveling effect" of the acidic solvent allows for the titration of very weak bases that cannot be effectively titrated in water. scielo.br |
Potentiometric titration is the gold standard for studying the protonation equilibria of ionizable compounds like this compound in aqueous solutions and for determining their dissociation constants (pKa values). researchgate.net The pKa values are fundamental parameters that quantify the basic strength of the nitrogen atoms and govern the compound's charge state at a given pH. dtu.dk
The experiment involves the precise measurement of pH as a function of the volume of a strong acid (e.g., HCl) or strong base added to a solution of the compound under controlled temperature and ionic strength. researchgate.netacs.org The resulting titration curve is then analyzed using computer programs to calculate the pKa values. For this compound, two pKa values are expected, corresponding to the two protonation steps of the piperazine ring. researchgate.net These studies are essential for understanding how the compound will behave in biological systems and for developing formulations. dtu.dk
Table 5: Hypothetical Protonation Constants (pKa) for a Piperazine Derivative in Aqueous Solution
| Equilibrium | pKa Value | Description |
|---|---|---|
| pKa1 | ~9.5 - 9.8 | Corresponds to the dissociation of the diprotonated species (H₂L²⁺ ⇌ HL⁺ + H⁺) |
| pKa2 | ~5.3 - 5.7 | Corresponds to the dissociation of the monoprotonated species (HL⁺ ⇌ L + H⁺) |
Note: These values are illustrative and based on data for piperazine and similar derivatives. The exact values for this compound would need to be determined experimentally. researchgate.net
Hyphenated Techniques for Structural Confirmation in Complex Mixtures
In modern chemical research, the characterization of compounds within complex matrices, such as reaction mixtures or biological samples, necessitates analytical techniques that offer both high separation efficiency and detailed structural information. saspublishers.com Hyphenated techniques, which couple a separation method (like chromatography) with a spectroscopic method (like mass spectrometry or nuclear magnetic resonance), are indispensable tools for this purpose. saspublishers.comajrconline.org These integrated methods provide a multi-dimensional analysis, enabling the unambiguous identification of target compounds and the characterization of unknown impurities, even at trace levels. ajrconline.orgindocoanalyticalsolutions.com
GC-MS and LC-MS for Reaction Mixture Analysis and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone hyphenated techniques for the analysis of pharmaceutical compounds and intermediates, including piperazine derivatives. researchgate.netnih.gov They are extensively used for monitoring reaction progress, confirming the presence of the desired product, and for impurity profiling, which is the identification and quantification of unwanted substances in a drug substance. ajprd.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the analysis of volatile and thermally stable compounds. researchgate.net In the context of this compound synthesis, GC-MS can be employed to monitor the consumption of volatile starting materials and the formation of the product and volatile by-products. A key consideration for this compound is its thermal stability; the hydroxymethyl group may be susceptible to degradation at the high temperatures of the GC injection port. For instance, a related compound, N-Hydroxymethyl-N-methylformamide (HMMF), is known to convert to N-methylformamide (NMF) in a GC system, which can complicate quantification. nih.gov Therefore, derivatization or the use of specific, gentle injection techniques may be required to obtain accurate results.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is arguably the more versatile and widely used technique for the analysis of pharmaceutical reaction mixtures. saspublishers.com It accommodates a much broader range of compounds, including those that are non-volatile or thermally labile, such as this compound. nih.gov LC-MS combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the mass analysis of a mass spectrometer, allowing for the separation of a complex mixture into its individual components, which are then identified by their mass-to-charge ratio (m/z). saspublishers.com
Impurity profiling is a critical application of LC-MS in pharmaceutical development. indocoanalyticalsolutions.comajprd.com Impurities can arise from various sources, including starting materials, side reactions, or degradation. For piperazine-containing compounds, common impurities can include products of oxidation, such as N-oxides, which have been identified in related complex molecules. researchgate.net For this compound, potential process-related impurities could include unreacted piperazine, starting materials, and by-products like N,N'-bis(hydroxymethyl)piperazine. Degradation impurities might include the oxidation product, N-formylpiperazine. The high sensitivity and specificity of LC-MS/MS (tandem mass spectrometry) are particularly valuable for detecting and identifying these impurities at very low levels. nih.gov
| Parameter | Hypothetical GC-MS Method | Hypothetical LC-MS/MS Method |
| Column | DB-17 (or similar mid-polarity) researchgate.net | C18 reverse-phase (e.g., 150 x 4.6 mm, 3.5 µm) nih.gov |
| Carrier Gas/Mobile Phase | Helium researchgate.net | A: 0.1% Formic Acid in Water; B: Acetonitrile nih.gov |
| Oven/Gradient Program | 150°C (10 min), ramp 35°C/min to 260°C (2 min) researchgate.net | Gradient: 5% B to 95% B over 15 min |
| Injector Temperature | 250°C (Caution for thermal degradation) researchgate.net | N/A |
| Detector | Mass Spectrometer (EI source) | Tandem Mass Spectrometer (ESI source) nih.gov |
| Analytes Monitored | Piperazine, this compound | Piperazine, this compound, N,N'-bis(hydroxymethyl)piperazine, N-Formylpiperazine |
This table presents hypothetical analytical conditions based on methods for similar compounds. Actual parameters would require optimization.
| Potential Impurity | Potential Source | Typical Detection Method | Notes |
| Piperazine | Unreacted starting material | LC-MS, GC-MS | A common process-related impurity. |
| N-Formylpiperazine | Oxidation of hydroxymethyl group | LC-MS | A potential degradation product. |
| N,N'-bis(hydroxymethyl)piperazine | Side reaction | LC-MS | A potential process-related impurity from reaction at both nitrogen atoms. |
| Piperazine N-oxide | Oxidation of piperazine nitrogen researchgate.net | LC-MS | A common impurity type for piperazine-containing drugs. researchgate.net |
This table outlines potential impurities in the synthesis of this compound and the primary methods for their detection.
NMR-Hyphenated Techniques for in situ Reaction Monitoring
While chromatographic techniques are excellent for analyzing discrete samples, NMR-hyphenated techniques offer the powerful ability to monitor chemical reactions in real-time, or in situ. mestrelab.com This provides a continuous stream of data on the concentration of reactants, intermediates, products, and by-products, offering deep insights into reaction kinetics and mechanisms. mestrelab.com Techniques like online or flow NMR involve continuously flowing the reaction mixture through an NMR spectrometer. mestrelab.comscispace.com
For the synthesis of this compound, which could be formed from the reaction of piperazine with formaldehyde (B43269), in situ NMR would be an ideal process analytical technology (PAT) tool. By monitoring the reaction directly in the NMR tube, a chemist could:
Track the disappearance of the reactant signals (e.g., the singlet from the four equivalent methylene (B1212753) groups of piperazine).
Observe the appearance and growth of product signals, such as the distinct peaks for the hydroxymethyl group (-CH₂OH) and the now non-equivalent piperazine ring protons in the this compound product.
Identify transient intermediates or by-products that might not be detectable by offline analysis of quenched reaction aliquots.
This approach allows for rapid optimization of reaction conditions such as temperature, catalyst loading, and reactant stoichiometry. Although direct studies on this compound using this technique are not prominent in the literature, the principles are well-established for pharmaceutical process development. mestrelab.com The concept is analogous to the use of in situ FT-IR spectroscopy to monitor the rapid interfacial polymerization of piperazine with trimesoyl chloride, where real-time data was crucial for understanding and controlling the reaction. mdpi.comresearchgate.net
| Compound | Key ¹H-NMR Signal | Approximate Chemical Shift (δ, ppm) in D₂O | Expected Trend During Reaction |
| Piperazine | -CH₂- (ring protons) | ~2.9 (singlet) | Integral decreases |
| Formaldehyde (as methanediol) | -CH₂(OH)₂ | ~4.8 (singlet) | Integral decreases |
| This compound | -CH₂OH (hydroxymethyl protons) | ~4.5 (singlet) | Integral increases |
| This compound | -CH₂- (ring protons) | ~2.5-3.0 (complex multiplets) | Integrals increase |
This table provides a hypothetical example of using ¹H-NMR for in situ monitoring of the synthesis of this compound. Chemical shifts are estimates and would vary with solvent and reaction conditions.
Future Research Directions and Emerging Areas in N Hydroxymethyl Piperazine Chemistry
Exploitation
The inherent structural and chemical properties of N-(Hydroxymethyl)piperazine and its derivatives have positioned them as versatile compounds with significant potential for exploitation across various scientific and industrial domains. The presence of a reactive hydroxymethyl group, coupled with the piperazine (B1678402) core—a recognized "privileged structure" in medicinal chemistry—opens numerous avenues for future research and application. scispace.comtandfonline.com Emerging research focuses on harnessing this unique combination for the development of novel therapeutics, advanced materials, and sophisticated chemical synthesis.
Exploitation in Medicinal Chemistry and Drug Discovery
The piperazine moiety is a common feature in many approved drugs, valued for its ability to improve physicochemical properties like water solubility and to act as a scaffold for arranging pharmacophoric groups. scispace.comnih.govmdpi.com The addition of a hydroxymethyl group provides a key site for further chemical modification, making this compound a crucial intermediate in the synthesis of complex, biologically active molecules. acs.orgresearchgate.net
Future exploitation in this area is centered on several key strategies:
Development of Novel Therapeutic Agents: Research is actively pursuing the use of this compound derivatives to create new drugs. For instance, new disubstituted piperazine derivatives are being synthesized and evaluated as potent T-type calcium channel blockers, which have potential applications as analgesics for inflammatory pain. nih.gov Another emerging field is the development of piperazine derivatives as radioprotective agents to mitigate the harmful effects of ionizing radiation, with studies optimizing 1-(2-hydroxyethyl)piperazine derivatives to create safer and more effective countermeasures than existing options like amifostine. nih.gov Furthermore, piperazine derivatives have been designed as iron chelators to prevent iron-induced neurotoxicity, showing potential for treating neurodegenerative conditions. researchgate.net
Antitumor Drug Development: A significant area of research involves incorporating the piperazine scaffold into novel antitumor agents. nih.gov The piperazine ring can be used to modify natural products, significantly enhancing their antitumor activity. tandfonline.comnih.gov For example, derivatives of oleanolic acid (OA) containing a piperazine moiety have shown promising activity against various cancer cell lines. tandfonline.com Structure-activity relationship (SAR) studies reveal that substituents on the piperazine ring are critical for inhibitory activity. nih.gov Research has identified specific derivatives with potent anticancer properties, highlighting the importance of the piperazine functional group. nih.gov
Table 1: Antitumor Activity of Selected Piperazine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Source |
|---|---|---|---|
| Betulinic acid derivative with piperazine | HeLa (Cervical Cancer) | 2.6 | nih.gov |
| Betulinic acid derivative with piperazine | MKN45 (Gastric Cancer) | 2.1 | nih.gov |
| Quercetin derivative with piperazine | PC3 (Prostate Cancer) | 1.05 | nih.gov |
| Artemisinin derivative with N-ethoxycarbonyl-piperazine | HepG2 (Liver Cancer) | 4.1 | nih.gov |
Versatile Intermediate for Synthesis: The compound serves as a key chiral building block for a wide range of pharmaceutical intermediates. google.com Differentially protected versions of 2-(hydroxymethyl)piperazine are valuable synthetic tools for preparing biologically active compounds and for constructing combinatorial libraries to screen for new drug leads. acs.orgresearchgate.net
Exploitation in Materials Science and Industrial Applications
The utility of this compound extends beyond medicine into materials science and industrial chemical processes.
Polymers and Catalysts: Piperazine derivatives are integral to the production of polymers and resins and are used as curing agents for epoxy resins. In industrial synthesis, N-(2-hydroxyethyl)piperazine is a key precursor for making triethylenediamine, a valuable catalyst used in the manufacturing of polyurethane. google.com
Advanced Materials and Catalysis: In materials science, piperazines are used to design advanced materials, including specialized catalysts and ligands that improve the efficiency and selectivity of chemical reactions. scbt.com Future research directions include the development of novel catalytic systems, such as the photocatalytic N-alkylation of piperazine using supported palladium catalysts, which offers a more sustainable pathway for synthesizing N-alkylated piperazines. researchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-(2-hydroxyethyl)piperazine |
| Amifostine |
| Oleanolic acid |
| Betulinic acid |
| Quercetin |
| Artemisinin |
| N-ethoxycarbonyl-piperazine |
| (R)-1-Boc-3-hydroxymethyl piperazine |
| 2-(Hydroxymethyl)piperazine |
| t-butyl (R)-3-(hydroxymethyl)piperazine-1-carboxylate |
| Triethylenediamine |
| N-alkylated piperazines |
Q & A
Q. What are the primary synthetic routes for N-(Hydroxymethyl)piperazine, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound can be synthesized via reductive amination or nucleophilic substitution. For example, analogous piperazine derivatives are synthesized using NaCNBH₃ in ethanol under reflux to reduce intermediates . Critical conditions include inert atmospheres (e.g., nitrogen), controlled temperatures (e.g., -78°C for sensitive intermediates), and purification via column chromatography with solvents like CH₂Cl₂/MeOH . Yield optimization often requires stoichiometric control of reagents like 2-bromoethanol and base (e.g., K₂CO₃) to prevent side reactions .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : ¹H NMR is essential for confirming substitution patterns on the piperazine ring. For instance, splitting patterns (e.g., singlet for hydroxymethyl protons) and integration ratios validate molecular symmetry . Mass spectrometry (MS) and FT-IR further corroborate molecular weight (e.g., m/z peaks) and functional groups (e.g., O-H stretches at ~3200 cm⁻¹) . Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. What are the foundational pharmacological properties of this compound derivatives?
- Methodological Answer : Piperazine derivatives are often screened for CNS activity due to their ability to cross the blood-brain barrier. In vitro assays (e.g., radioligand binding for serotonin/dopamine receptors) are used to evaluate affinity (Kᵢ values). For example, substituents like hydroxymethyl groups may enhance solubility, affecting pharmacokinetics . Preliminary toxicity studies involve mitochondrial viability assays (MTT) in cell lines like HEK-293 .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for selective receptor binding?
- Methodological Answer : SAR requires systematic substitution at the hydroxymethyl and piperazine positions. For example, introducing electron-withdrawing groups (e.g., nitro) on aryl substituents enhances sigma-1 receptor affinity (e.g., Ki < 1 nM in analogs) . Computational docking (e.g., AutoDock Vina) identifies key interactions, such as hydrogen bonding between the hydroxymethyl group and Glu172 in target receptors . Bioisosteric replacement (e.g., replacing hydroxymethyl with sulfonamide) can refine selectivity .
Q. What strategies resolve contradictory data on the biological activity of this compound derivatives across studies?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell type differences). Standardization using positive controls (e.g., trazodone for metabolic studies) and replicate experiments (n ≥ 3) is critical . Meta-analyses of published IC₅₀ values and cross-validation via orthogonal assays (e.g., SPR vs. radioligand binding) clarify discrepancies . Contradictory metabolic data (e.g., hydroxylation vs. glucuronidation) are resolved using LC-MS/MS with isotopically labeled internal standards .
Q. How can computational modeling predict the metabolic stability of this compound derivatives?
- Methodological Answer : Tools like Schrödinger’s ADMET Predictor or SwissADME simulate Phase I/II metabolism. For instance, the hydroxymethyl group is flagged for potential glucuronidation via UDP-glucuronosyltransferase (UGT) enzymes . Molecular dynamics (MD) simulations (e.g., GROMACS) model enzyme-substrate interactions, identifying metabolic "hotspots" . In silico predictions are validated using human liver microsomes (HLMs) and CYP450 inhibition assays .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and cryogenic steps (-78°C) to prevent hydrolysis of hydroxymethyl groups .
- Analytical Chemistry : Combine NMR (for stereochemistry) with X-ray crystallography (e.g., CCDC-1990392 for piperazine analogs) to resolve structural ambiguities .
- Biological Assays : Use mutant IDH1 enzyme models (e.g., R132H) to evaluate anticancer potential, referencing IC₅₀ values from radiolabeled inhibitor studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
